molecular formula C4H7BrO B1265390 1-Bromo-2-butanone CAS No. 816-40-0

1-Bromo-2-butanone

Cat. No. B1265390
CAS RN: 816-40-0
M. Wt: 151 g/mol
InChI Key: CCXQVBSQUQCEEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-bromo-2-butanone can be achieved through different methods. For instance, Tundo and Selva (2005) demonstrated the continuous-flow syntheses of 1-bromobutane from 1-butanol, utilizing commercial hydrochloric or hydrobromic acids in the presence of a catalyst supported on silica gel, achieving overall yields in butyl halides ranging from 87 to 30% (Tundo & Selva, 2005). Westerlund and Carlson (1999) presented a synthetic method for 1-bromo-3-buten-2-one, detailing a sequence that includes multiple steps and yields the final product with full experimental details and spectral data provided (Westerlund & Carlson, 1999).

Molecular Structure Analysis

An electron diffraction study on the structure and conformational composition of 1-bromo-3-methyl-2-butene provides insights into the molecular structure of closely related compounds. The study indicates that the major vapor component consists of the gauche conformer, with geometrical parameter values offering a glimpse into the molecular dimensions of such brominated compounds (Shen, 1990).

Chemical Reactions and Properties

1-Bromo-2-butanone participates in various chemical reactions, showcasing its versatility as a reagent. For example, Novikov and Sampson (2005) reported the synthesis of 1-bromo-1-lithioethene, demonstrating its utility in clean 1,2-addition reactions with aldehydes and ketones to afford 2-bromo-1-alken-3-ols in moderate to excellent yield. This reagent's properties facilitate the synthesis of various 1-substituted 1-bromoethene products (Novikov & Sampson, 2005).

Physical Properties Analysis

The physical properties of 1-bromo-2-butanone, such as boiling point, melting point, and solubility, are crucial for its handling and application in organic synthesis. However, specific research focusing on these properties in isolation was not identified in the current dataset, indicating a potential area for further investigation.

Chemical Properties Analysis

The chemical properties of 1-bromo-2-butanone, including its reactivity and stability, are influenced by the presence of the bromo and keto groups. These functional groups make it a valuable intermediate in the synthesis of various organic compounds. Giner et al. (2005) explored the surface behavior of 1-bromobutane with isomeric butanol mixtures, providing insights into its surface properties and interactions, which are indirectly relevant to understanding the chemical behavior of 1-bromo-2-butanone (Giner et al., 2005).

Scientific Research Applications

Synthesis Applications

1-Bromo-2-butanone has been employed in various synthetic methods. For instance, Westerlund and Carlson (1999) described a synthetic method for 1-bromo-3-buten-2-one, demonstrating the compound's role in the preparation of other complex molecules (Westerlund & Carlson, 1999). Similarly, Gaudry and Marquet (2003) detailed the synthesis of 1-bromo-3-methyl-2-butanone, another derivative, highlighting the compound's versatility in organic chemistry (Gaudry & Marquet, 2003).

Biochemical Research

In biochemical research, 1-Bromo-2-butanone derivatives have been utilized as affinity labels for enzymes. For example, Hartman, Welch, and Norton (1973) used 3-bromo-2-butanone 1,4-bisphosphate as an affinity label for ribulosebisphosphate carboxylase, a key enzyme in photosynthesis (Hartman, Welch, & Norton, 1973). This highlights the compound's potential in probing and understanding enzyme mechanisms.

Biofuel Research

1-Bromo-2-butanone is also relevant in the field of biofuels. Hemken et al. (2017) conducted a detailed study on the oxidation of 2-butanone, a related compound, to support the integration of biofuels like 2-butanone into existing infrastructure (Hemken et al., 2017). Additionally, Hoppe et al. (2016) explored the potentials of 2-butanone in direct injection spark ignition engines, emphasizing its viability as a biofuel (Hoppe et al., 2016).

Safety And Hazards

1-Bromo-2-butanone is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it. It should be stored in a well-ventilated place, kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

1-bromobutan-2-one
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InChI

InChI=1S/C4H7BrO/c1-2-4(6)3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXQVBSQUQCEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H7BrO
Record name 1-BROMO-2-BUTANONE
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DSSTOX Substance ID

DTXSID00231216
Record name 2-Butanone, 1-bromo-
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Molecular Weight

151.00 g/mol
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Physical Description

1-bromo-2-butanone appears as a colorless to straw-colored liquid. Toxic by inhalation, skin contact or ingestion.
Record name 1-BROMO-2-BUTANONE
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Product Name

1-Bromo-2-butanone

CAS RN

816-40-0
Record name 1-BROMO-2-BUTANONE
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Record name 1-Bromo-2-butanone
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Record name 2-Butanone, 1-bromo-
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Record name 1-bromobutanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
R Tansley - repository.yu.edu.jo
… All symmetric ketones gives only one product whereas, oxidation of 2-butanone gives the 3-bromo-2-butanone and 1-bromo-2-butanone. The α-bromoketone products were …
Number of citations: 0 repository.yu.edu.jo
JW Thorpe - 1971 - macsphere.mcmaster.ca
… 1-Bromo-2-butanone by Acetate in 24% Aqueous DME, for Activation Parameters. Activation Parameters for n-Butyl Bromide and 1-Bromo-2-butanone. … 1-Bromo 2-butanone by Acetate. …
Number of citations: 0 macsphere.mcmaster.ca
AK El-Qisairi, HA Qaseer - Jordan Journal of Chemistry (JJC), 2007 - jjc.yu.edu.jo
… All symmetric ketones gives only one product whereas, oxidation of 2-butanone gives the 3-bromo-2-butanone and 1-bromo-2-butanone. The α-bromoketone products were …
Number of citations: 2 jjc.yu.edu.jo
AK El-Qisairi, HA Qaseer - journals.yu.edu.jo
… All symmetric ketones gives only one product whereas, oxidation of 2-butanone gives the 3-bromo-2-butanone and 1-bromo-2-butanone. The α-bromoketone products were …
Number of citations: 5 journals.yu.edu.jo
R Bhuvaneswari, V Nagarajan… - Journal of Molecular …, 2020 - Elsevier
… These desirable properties stimulated us in utilizing this admirable GP as a chief component in detecting the tear gas agents such as 1-Bromo-2-butanone, Bromoacetone, and …
Number of citations: 24 www.sciencedirect.com
BA Arbuzov, VS Vinogradova… - Bulletin of the Academy of …, 1959 - core.ac.uk
… Reaction of triethyl phosphite with chloro- and bromo-acetones* and 1-bromo-2-butanone gives the corresponding β-keto phosphonic esters. 2. he products obtained by methylating the …
Number of citations: 2 core.ac.uk
BA Arbuzov, ME Movsesyan - Bulletin of the Academy of Sciences of the …, 1959 - core.ac.uk
… Study of the infrared spectra of products of reaction of bromoacetone, of 3-bromo2-butanone, and of 1-bromo-2-butanone with triethyl phosphite confirmed that they are β-keto …
Number of citations: 7 core.ac.uk
Y Miyahara, T Inazu, T Yoshino - Chemistry Letters, 1980 - journal.csj.jp
The title compounds have been synthesized via a route involving cyclization of 4,4′-(2,5-furandiyl)bis(1-bromo-2-butanone) with sodium sulfide followed by condensation with glyoxal …
Number of citations: 15 www.journal.csj.jp
NC Deno, R Fishbein - Journal of the American Chemical Society, 1973 - ACS Publications
The variation in ratios of 3-halo: l-halo product has been studied as a function of the per cent H2S04 for the reaction of 2-butanone with Cl2, Br2, and two TV-chloro amines. In dilute acid…
Number of citations: 17 pubs.acs.org
HC Brown, MF Zou, PV Ramachandran - Tetrahedron letters, 1999 - Elsevier
… It is noteworthy that the enolboration of 1-bromo-2-butanone is very regioselective. We obtained none of the product resulting from the enolboration on the ethyl side of the ketone. …
Number of citations: 5 www.sciencedirect.com

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